Phoslactomycin B

Description

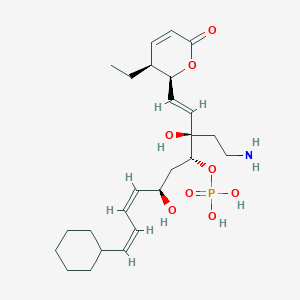

Structure

3D Structure

Properties

Molecular Formula |

C25H40NO8P |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

[(1E,3R,4R,6R,7Z,9Z)-3-(2-aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6-,11-7-,15-14+/t20-,21-,22-,23+,25-/m0/s1 |

InChI Key |

GAIPQMSJLNWRGC-MZAVDHTQSA-N |

Isomeric SMILES |

CC[C@H]1C=CC(=O)O[C@H]1/C=C/[C@](CCN)([C@@H](C[C@H](/C=C\C=C/C2CCCCC2)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |

Synonyms |

phoslactomycin B |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Phoslactomycin B from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, biosynthesis, and mechanism of action of Phoslactomycin B, a potent natural product derived from Streptomyces. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological and experimental processes.

Introduction

This compound is a member of the phoslactomycin family of natural products, which are potent and selective inhibitors of the protein serine/threonine phosphatase 2A (PP2A).[1][2][3][4] First isolated from Streptomyces, these compounds have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.[5][6][7] this compound, a polyketide-derived metabolite, is characterized by a unique chemical structure featuring an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring.[8] Its ability to selectively target PP2A makes it a valuable tool for studying cellular signaling pathways and a promising lead compound in drug discovery.

Discovery and Producing Organisms

This compound and its analogues have been isolated from various species of Streptomyces, soil-dwelling bacteria renowned for their prolific production of secondary metabolites. Notable this compound-producing strains include:

-

Streptomyces sp. HK-803 : This strain was instrumental in the cloning and sequencing of the Phoslactomycin biosynthetic gene cluster.[5][9]

-

Streptomyces platensis : This species has also been identified as a producer of phoslactomycins.[1][7]

-

Streptomyces nigrescens SC-273 : This strain was one of the original sources from which phoslactomycins A to F were isolated and structurally elucidated.[8]

-

Streptomyces sp. MLA1839 : New members of the phoslactomycin family, phoslactomycins H and I, were isolated from this strain.[6]

-

Streptomyces auratus strain AGR0001 : This strain is known to produce neophoslactomycin A, a novel analogue of phoslactomycin.[10]

The discovery of these compounds typically involves screening programs where extracts from Streptomyces cultures are tested for specific biological activities, such as antifungal or enzyme-inhibitory effects.

Data Presentation

This section summarizes the key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C25H40NO8P | [1] |

| Molar Mass | 513.568 g·mol−1 | [1] |

Table 2: Biological Activity of Phoslactomycins

| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |

| Phoslactomycins | Protein Phosphatase 2A | 4.7 µM | in vitro assay | [3] |

Table 3: Enhanced Production of this compound

| Strain | Modification | Titer Increase | Reference |

| Streptomyces sp. HK-803 | Allelic replacement of plmS2 | 6-fold | [5][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Fermentation of Streptomyces for this compound Production

This protocol is a general guideline based on common practices for Streptomyces fermentation.[11][12][13]

-

Inoculum Preparation:

-

Aseptically transfer a loopful of sporulated Streptomyces culture from an agar plate to a 50 mL flask containing 10 mL of a suitable seed medium (e.g., starch casein broth).

-

Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

-

-

Production Culture:

-

Transfer the seed culture (5-10% v/v) to a larger production flask (e.g., 1 L) containing 200 mL of production medium (e.g., M15 medium).

-

Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm.

-

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of phoslactomycins.[6][8][14][15]

-

Extraction:

-

After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to column chromatography. A variety of stationary phases can be used, including silica gel or reversed-phase C18 material.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or methanol-water system.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the compound using preparative HPLC to obtain pure this compound.[14]

-

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.[8][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and assemble the final structure.

-

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against its target enzyme.[3]

-

Enzyme and Substrate Preparation:

-

Purify PP2A from a suitable source (e.g., bovine heart) or use a commercially available recombinant enzyme.

-

Prepare a solution of a phosphorylated substrate, such as phosphorylase a labeled with ³²P.

-

-

Inhibition Assay:

-

Pre-incubate PP2A with varying concentrations of this compound in an appropriate assay buffer.

-

Initiate the reaction by adding the phosphorylated substrate.

-

After a defined incubation period, stop the reaction by adding trichloroacetic acid.

-

Measure the amount of released ³²P-labeled phosphate to determine the enzyme activity.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the PP2A activity.

-

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of PP2A by this compound disrupts cellular signaling.

Experimental Workflow

Caption: Workflow for this compound discovery and characterization.

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway.[1] The entire 75-kb biosynthetic gene cluster from Streptomyces sp. HK-803 has been successfully cloned and sequenced.[5][9] The biosynthesis is initiated with a cyclohexanecarboxylic acid (CHC) primer.[5] The PKS machinery, consisting of a loading domain and seven extension modules, then generates an unusual linear unsaturated polyketide chain.[5][9] Subsequent post-PKS modifications, including hydroxylation and esterification, lead to the formation of this compound and its various analogues.[5] Genetic engineering of the biosynthetic gene cluster, for instance, by allelic replacement of the plmS2 gene, has been shown to significantly enhance the selective production of this compound.[5][9]

Mechanism of Action

The primary molecular target of this compound is protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes.[1][3] Phoslactomycin A (a closely related analogue) has been demonstrated to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cys-269 residue.[2][4] By inhibiting PP2A, this compound disrupts the dephosphorylation of various substrate proteins. This leads to alterations in cellular signaling cascades that regulate processes such as the organization of the actin cytoskeleton, cell growth, and signal transduction.[1][3] The specific inhibition of PP2A makes this compound a valuable chemical probe for dissecting the complex roles of this phosphatase in cellular physiology and pathology.[2][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. Genome sequence of Streptomyces auratus strain AGR0001, a phoslactomycin-producing actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Isolation and biosynthesis of daturamycins from Streptomyces sp. KIB-H1544 [beilstein-journals.org]

- 12. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]

- 13. Frontiers | Streptomyces benahoarensis sp. nov. Isolated From a Lava Tube of La Palma, Canary Islands, Spain [frontiersin.org]

- 14. bioinformation.net [bioinformation.net]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Identification of the Phoslactomycin B Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin B (PLM B) is a potent and selective inhibitor of protein phosphatase 2A (PP2A), exhibiting significant antitumor and antiviral activities. As a polyketide natural product isolated from Streptomyces species, its complex structure and the presence of multiple analogues in fermentation broths have presented challenges for its development. This guide provides a comprehensive overview of the methodologies employed in the identification, cloning, and characterization of the this compound biosynthetic gene cluster (BGC). We will delve into the experimental protocols for genomic library construction, gene knockout studies, and quantitative analysis, offering a technical resource for researchers aiming to harness and engineer the biosynthesis of this promising therapeutic agent.

Introduction

Phoslactomycins (PLMs) are a family of natural products characterized by a unique chemical scaffold that includes an α,β-unsaturated δ-lactone, a phosphate ester, an amino group, a conjugated diene, and a cyclohexane ring.[1] Their therapeutic potential, particularly in oncology, is attributed to their specific inhibition of PP2A, a key serine/threonine phosphatase involved in cellular signaling pathways.[1][2] However, the natural production of PLMs by Streptomyces strains often results in a mixture of several analogues and low titers, complicating downstream applications.[2]

Understanding and manipulating the genetic blueprint for PLM biosynthesis is crucial for overcoming these hurdles. This guide focuses on the identification and characterization of the PLM B biosynthetic gene cluster, a critical step towards the selective and enhanced production of this valuable compound.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

The PLM B biosynthetic gene cluster was successfully identified and characterized in Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[2][3] The cluster in Streptomyces sp. HK-803 spans approximately 75 kb and contains 29 open reading frames (ORFs), while the cluster in S. platensis SAM-0654 consists of 27 ORFs localized in two separate genomic regions.[1][2][3] The complete gene cluster from Streptomyces sp. HK-803 has been sequenced and is available in GenBank under the accession number AY354515.

The core of the biosynthetic machinery is a type I polyketide synthase (PKS) responsible for assembling the polyketide backbone of PLM B.[2] Biosynthesis is initiated with a cyclohexanecarboxylic acid (CHC) starter unit.[1] The gene cluster also encodes a suite of tailoring enzymes, including hydroxylases, aminotransferases, and kinases, that modify the polyketide intermediate to yield the final PLM B structure and its analogues.[2]

Key Genes in the this compound Biosynthetic Gene Cluster

The following table summarizes the key genes and their putative functions within the PLM B biosynthetic gene cluster.

| Gene | Proposed Function |

| PKS Genes | |

| plm1-plm8 | Type I Polyketide Synthase modules |

| Starter Unit Biosynthesis | |

| chcA | Involved in cyclohexanecarboxylic acid (CHC) biosynthesis |

| Post-PKS Modification Enzymes | |

| plmS2 | Cytochrome P450 hydroxylase |

| plmS3 | Acyltransferase |

| plmT1 | Aminotransferase |

| plmT2 | Dehydratase-like enzyme |

| plmT5 | Kinase |

| Regulatory Genes | |

| pnR1, pnR2 | Positive transcriptional regulators |

| plmR2 | Putative regulatory protein |

Experimental Protocols

This section details the key experimental methodologies for the identification and manipulation of the this compound biosynthetic gene cluster.

Construction of a Cosmid Genomic Library

The initial step in identifying the PLM B gene cluster involves the construction of a genomic library from a producing Streptomyces strain.

Protocol:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces sp. HK-803.

-

Partial Digestion: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate large DNA fragments.

-

Size Selection: The digested DNA fragments are size-fractionated by agarose gel electrophoresis, and fragments in the range of 30-40 kb are excised and purified.

-

Vector Preparation: A cosmid vector (e.g., pKC505, a shuttle cosmid for Streptomyces) is digested with a compatible restriction enzyme (e.g., BamHI) and dephosphorylated.

-

Ligation: The size-selected genomic DNA fragments are ligated into the prepared cosmid vector.

-

In Vitro Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract. The resulting phage particles are then used to transduce an appropriate E. coli host strain.

-

Library Screening: The resulting cosmid library is screened by colony hybridization using a labeled probe derived from a known gene involved in a similar biosynthetic pathway (e.g., a gene for CHC-CoA biosynthesis from Streptomyces collinus).[1]

Gene Knockout via PCR-Targeted Allelic Replacement

To elucidate the function of specific genes within the cluster, targeted gene knockouts are performed. The following protocol describes the knockout of the plmS2 gene, a hydroxylase responsible for the conversion of PLM B to other phoslactomycin analogues.[2]

Protocol:

-

Construction of the Disruption Cassette: A disruption cassette containing a selectable antibiotic resistance marker (e.g., apramycin resistance) is amplified by PCR. The primers used for this PCR contain 5' extensions with 39-40 nucleotides of homology to the regions flanking the plmS2 gene.

-

λ-Red Mediated Recombination in E. coli: The purified PCR product is introduced by electroporation into an E. coli strain (e.g., BW25113/pIJ790) that expresses the λ-Red recombinase system and carries the cosmid containing the PLM B biosynthetic gene cluster. The λ-Red system facilitates homologous recombination between the disruption cassette and the target gene on the cosmid.

-

Selection of Recombinant Cosmids: Recombinant E. coli colonies are selected on media containing the appropriate antibiotic.

-

Conjugal Transfer to Streptomyces: The recombinant cosmid is transferred from E. coli to Streptomyces sp. HK-803 via intergeneric conjugation.

-

Selection of Double-Crossover Mutants: Streptomyces exconjugants are selected for the antibiotic resistance marker of the disruption cassette and screened for the loss of the vector's resistance marker, indicating a double-crossover event and the replacement of the wild-type gene with the disruption cassette.

-

Verification of the Mutant: The gene knockout is confirmed by PCR analysis and Southern blotting.

Quantitative Analysis of this compound Production

The production of PLM B in wild-type and mutant strains is quantified using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Fermentation: Wild-type and mutant Streptomyces strains are cultured in a suitable production medium.

-

Extraction: The fermentation broth is harvested, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then evaporated to dryness.

-

HPLC Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by reverse-phase HPLC.

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a modifying agent (e.g., 0.1% trifluoroacetic acid).

-

Detection: UV detection at a wavelength appropriate for phoslactomycins.

-

-

Quantification: The concentration of PLM B is determined by comparing the peak area to a standard curve generated with purified PLM B.

Quantitative Data

Genetic manipulation of the PLM B biosynthetic gene cluster has been shown to significantly enhance the selective production of PLM B. The following table summarizes the reported production improvements.

| Strain | Genetic Modification | This compound Titer Improvement (relative to wild-type) | Reference |

| Streptomyces sp. HK-803 NP1 | ΔplmS2 | 6-fold higher | [2] |

| Streptomyces sp. HK-803 engineered strain | Manipulation of plmS2 and plmR2 | 9-fold higher | [1] |

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification and Engineering

The following diagram outlines the logical workflow from genomic DNA to an engineered high-producing strain.

Caption: Workflow for identification and engineering of the PLM B gene cluster.

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster have paved the way for the targeted engineering of Streptomyces strains for the enhanced and selective production of this valuable natural product. The methodologies outlined in this guide, from genomic library construction to precise gene knockout and quantitative analysis, provide a framework for researchers to further explore and exploit the biosynthetic potential of this and other complex natural product pathways. Future work in this area may focus on the heterologous expression of the PLM B gene cluster in more amenable host organisms and the combinatorial biosynthesis of novel phoslactomycin analogues with improved therapeutic properties.

References

- 1. Cosmid Library Construction | Springer Nature Experiments [experiments.springernature.com]

- 2. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

Phoslactomycin B: An In-depth Technical Guide on its Impact on Actin Cytoskeleton Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phoslactomycin B (PLM B) is a member of the phoslactomycin family of natural products, known for their potent inhibitory effects on protein phosphatase 2A (PP2A). This inhibition triggers a signaling cascade that culminates in the disruption of the actin cytoskeleton, a key component in numerous cellular processes including cell morphology, migration, and division. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on actin dynamics, and detailed protocols for relevant experimental analyses. While specific quantitative data for this compound is limited in the current literature, this guide incorporates data from the closely related analogue, Phoslactomycin F (PLM-F), to provide a quantitative context for its biological activity.

Core Mechanism of Action: Inhibition of Protein Phosphatase 2A

Phoslactomycins, including this compound, function as specific inhibitors of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial enzyme that regulates a wide array of cellular processes by dephosphorylating key substrate proteins. The inhibitory action of phoslactomycins on PP2A leads to a hyperphosphorylated state of various downstream targets, thereby altering their function and impacting cellular homeostasis.

Biochemical Data

Quantitative analysis of the inhibitory activity of the phoslactomycin family has been primarily characterized for Phoslactomycin F. This data provides a valuable benchmark for understanding the potency of this class of compounds.

| Compound | Target | IC50 | Cell Line | Reference |

| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | 4.7 µM | In vitro assay | [1] |

| Phoslactomycin F | Protein Phosphatase 1 (PP1) | > 100 µM | In vitro assay | [1] |

Effect on Actin Cytoskeleton Regulation

The primary effect of this compound on the actin cytoskeleton is the induction of actin depolymerization. This is not a direct interaction with actin filaments but rather an indirect consequence of PP2A inhibition. The resulting hyperphosphorylation of key cytoskeletal regulatory proteins disrupts the equilibrium between filamentous actin (F-actin) and globular actin (G-actin), leading to a breakdown of the actin network.

Signaling Pathway

The inhibition of PP2A by this compound leads to an increase in the phosphorylation of downstream targets. One of the key identified substrates in this pathway is the intermediate filament protein, vimentin. Increased phosphorylation of vimentin is associated with the disassembly of intermediate filaments and is thought to play a role in the subsequent disruption of the actin cytoskeleton.

Figure 1: Proposed signaling pathway of this compound leading to actin depolymerization.

Quantitative Effects on the Actin Cytoskeleton

A study on NIH/3T3 fibroblasts demonstrated that treatment with Phoslactomycin F induces significant actin filament depolymerization.

| Compound | Concentration | Effect | Time Point | Cell Line | Reference |

| Phoslactomycin F | 10 µM | Actin filament depolymerization | 4 hours | NIH/3T3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the actin cytoskeleton.

General Experimental Workflow

A typical workflow to investigate the impact of this compound on actin cytoskeleton regulation involves a series of cell-based and biochemical assays.

Figure 2: General experimental workflow for studying this compound's effects.

In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PP2A activity.

Materials:

-

Purified Protein Phosphatase 2A

-

Phosphorylated substrate (e.g., phosphorylase a)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

-

Malachite green reagent for phosphate detection

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the purified PP2A enzyme to each well containing the different concentrations of this compound or vehicle control.

-

Incubate for a pre-determined time at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the phosphorylated substrate.

-

Incubate the reaction for a specific time at 30°C.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 650 nm to quantify the amount of free phosphate released.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

F-actin Staining with Phalloidin

Objective: To visualize and quantify changes in the F-actin cytoskeleton in cells treated with this compound.

Materials:

-

Cells (e.g., NIH/3T3 fibroblasts) grown on coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated phalloidin (e.g., Phalloidin-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Treat cells with the desired concentration of this compound or vehicle control for the specified time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated phalloidin solution (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the F-actin and nuclei using a fluorescence microscope.

-

Quantify changes in F-actin intensity or morphology using image analysis software.

Western Blotting for Phosphorylated Vimentin

Objective: To detect and quantify changes in the phosphorylation of vimentin in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-vimentin (specific for the phosphorylation site of interest) and anti-total vimentin

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Lyse the treated and control cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-vimentin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total vimentin to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound exerts its effects on the actin cytoskeleton through the specific inhibition of protein phosphatase 2A. This leads to the hyperphosphorylation of downstream targets, such as vimentin, ultimately resulting in actin depolymerization. While the qualitative effects are established, there is a clear need for further research to generate specific quantitative data for this compound. Future studies should focus on determining the IC50 of PLM B for PP2A, quantifying the dose-dependent effects on F-actin/G-actin ratios, and performing detailed analyses of cell morphology and migration. Such data will be invaluable for a more complete understanding of the biological activity of this compound and its potential as a pharmacological tool or therapeutic agent.

References

An In-Depth Technical Guide to the Polyketide Synthase Pathway for Phoslactomycin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyketide synthase (PKS) pathway responsible for the biosynthesis of phoslactomycins (PLMs), a class of natural products with potent antifungal, antibacterial, and antitumor activities. This document details the genetic organization, enzymatic machinery, and regulatory networks governing PLM production, with a focus on quantitative data and detailed experimental methodologies to aid in further research and development.

The Phoslactomycin Biosynthetic Gene Cluster

The biosynthesis of phoslactomycins is orchestrated by a large type I polyketide synthase (PKS) system encoded by a dedicated gene cluster. These clusters have been identified and characterized in several Streptomyces species, notably Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2]

The phoslactomycin biosynthetic gene cluster from Streptomyces sp. HK-803 is organized into a contiguous 75-kb region. In contrast, the cluster in S. platensis SAM-0654 is localized in two separate genomic regions.[2] Both clusters contain the core PKS genes, as well as genes responsible for the biosynthesis of the starter and extender units, post-PKS modifications, regulation, and transport.

A summary of the genes and their putative functions in the phoslactomycin biosynthetic cluster from Streptomyces sp. HK-803 is presented in Table 1.

Table 1: Genes in the Phoslactomycin Biosynthetic Cluster of Streptomyces sp. HK-803

| Gene | Proposed Function |

| Core PKS Genes | |

| plm1-plm8 | Type I modular polyketide synthase |

| Precursor Biosynthesis | |

| plmM | Flavin-dependent enoylreductase (cyclohexanecarboxyl-CoA biosynthesis) |

| plmT7 | Butyryl-CoA dehydrogenase (ethylmalonyl-CoA biosynthesis) |

| Post-PKS Modification | |

| plmS2 | Cytochrome P450 monooxygenase (hydroxylation) |

| plmS3 | 18-O-acyltransferase |

| plmT1 | Aminotransferase |

| plmT4 | Cytochrome P450 monooxygenase |

| plmT5 | Kinase |

| plmT8 | Oxidoreductase |

| Regulation | |

| pnR1 | SARP family transcriptional regulator |

| pnR2 | LAL family transcriptional regulator |

| Other | |

| pnG | Type II thioesterase (proofreading) |

The Phoslactomycin Polyketide Synthase Assembly Line

The core of phoslactomycin biosynthesis is a modular type I PKS, a large enzymatic assembly line that constructs the polyketide backbone. The process is initiated with a unique starter unit, cyclohexanecarboxyl-CoA. The growing polyketide chain is then sequentially extended by the incorporation of malonyl-CoA and ethylmalonyl-CoA extender units.

The phoslactomycin PKS consists of a loading module and seven extension modules, each responsible for one cycle of chain elongation and modification. The domain organization of each module dictates the specific chemistry that occurs at each step.

Table 2: Modular Organization of the Phoslactomycin PKS

| Module | Acyltransferase (AT) Specificity | Modifying Domains |

| Loading | Cyclohexanecarboxyl-CoA | - |

| Module 1 | Malonyl-CoA | KR (Ketoreductase) |

| Module 2 | Malonyl-CoA | KR, DH (Dehydratase) |

| Module 3 | Ethylmalonyl-CoA | KR |

| Module 4 | Malonyl-CoA | KR, DH |

| Module 5 | Malonyl-CoA | KR |

| Module 6 | Ethylmalonyl-CoA | KR, DH |

| Module 7 | Malonyl-CoA | KR |

Note: This table represents a consensus organization based on bioinformatic analysis of the PKS genes.

Caption: The modular assembly line of the phoslactomycin PKS.

Quantitative Analysis of Enzyme Activity and Production

Enzyme Kinetics of the PnC Acyltransferase Domain

The selectivity of the PKS for its extender units is a critical determinant of the final product structure. The acyltransferase (AT) domain of Module 3 (PnC) is responsible for incorporating ethylmalonyl-CoA. In vitro studies have determined the kinetic parameters of a PnC construct (PnC_KS-AT) for both its natural substrate and other extender units.

Table 3: Apparent Kinetic Parameters of PnC_KS-AT

| Substrate | Apparent KM (µM) | Apparent kcat (min-1) |

| Ethylmalonyl-CoA | 150 ± 20 | 1.8 ± 0.1 |

| Methylmalonyl-CoA | > 5000 | n.d. |

| Malonyl-CoA | > 5000 | n.d. |

| Propylmalonyl-CoA | 230 ± 50 | 0.9 ± 0.1 |

n.d. = not determined due to low affinity. Data extracted from supplementary information of Geyer et al., 2020.

Enhanced Production of Phoslactomycin B

Genetic engineering of the phoslactomycin biosynthetic pathway has been shown to improve the production of specific analogs. Deletion of the plmS2 gene, which encodes a cytochrome P450 monooxygenase responsible for a hydroxylation step, resulted in the selective production of this compound at titers 6-fold higher than the wild-type strain.[2]

Experimental Protocols

Gene Knockout in Streptomyces using PCR Targeting

This protocol describes a general method for gene replacement in Streptomyces based on the REDIRECT system. The example provided is for the deletion of the plmS2 gene.

Materials:

-

E. coli BW25113 containing pIJ790

-

Cosmid containing the plmS2 gene

-

pIJ773 plasmid (template for apramycin resistance cassette)

-

Primers for plmS2 disruption (with 5' extensions homologous to the flanking regions of plmS2 and 3' ends homologous to the pIJ773 cassette)

-

E. coli ET12567 (pUZ8002) for conjugation

-

Streptomyces sp. HK-803

-

Appropriate antibiotics and growth media

Procedure:

-

Amplify the Disruption Cassette: Perform PCR using pIJ773 as a template and the specific primers for plmS2 disruption. The primers should be designed to amplify the apramycin resistance gene flanked by FLP recognition target (FRT) sites and include 39-nucleotide extensions homologous to the regions flanking plmS2.

-

Purify the PCR Product: Purify the amplified cassette using a PCR purification kit and verify the product size on an agarose gel.

-

Electroporate into E. coli BW25113/pIJ790: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the target cosmid. Electroporate the purified PCR product into these cells.

-

Select for Recombinants: Plate the transformed cells on LB agar containing apramycin and kanamycin (for the cosmid) to select for colonies where the plmS2 gene on the cosmid has been replaced by the apramycin resistance cassette.

-

Verify the Recombinant Cosmid: Isolate cosmid DNA from the resistant colonies and verify the correct gene replacement by PCR and restriction digestion.

-

Conjugation into Streptomyces: Introduce the verified recombinant cosmid into the non-methylating E. coli strain ET12567 (pUZ8002) and then conjugate it into Streptomyces sp. HK-803.

-

Select for Double Crossover Mutants: Plate the exconjugants on media containing apramycin and nalidixic acid. Screen for colonies that are sensitive to kanamycin, indicating a double crossover event and loss of the cosmid vector.

-

Confirm the Mutant Genotype: Confirm the gene deletion in the Streptomyces mutant by PCR analysis of genomic DNA.

Caption: Workflow for gene knockout in Streptomyces via PCR targeting.

In Vitro Reconstitution of the Phoslactomycin PKS

This protocol outlines the in vitro assay for the production of phoslactomycin polyketide derivatives using purified PKS proteins.

Materials:

-

Purified PKS proteins (e.g., PnA, PnB)

-

Starter unit: Cyclohexanecarboxyl-CoA (1 mM)

-

Extender units: Malonyl-CoA (1 mM), Ethylmalonyl-CoA (0.5 mM)

-

NADPH (5 mM)

-

4'-phosphopantetheinyl transferase (Sfp or Npt)

-

Coenzyme A (0.1 mM)

-

MgCl2 (5 mM)

-

Reaction buffer: 100 mM NaH2PO4, pH 7.2

-

Quenching solution: Acetonitrile or ethyl acetate

-

LC-MS for product analysis

Procedure:

-

Protein Preparation: Express and purify the required PKS proteins. Ensure the apo-ACP domains are converted to their holo-form by incubation with a 4'-phosphopantetheinyl transferase (e.g., Sfp) and Coenzyme A.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl2, NADPH, and the purified PKS proteins (typically at a final concentration of 5 µM).

-

Initiation: Start the reaction by adding the starter unit (cyclohexanecarboxyl-CoA) and extender units (malonyl-CoA and/or ethylmalonyl-CoA).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 2-4 hours).

-

Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile or ethyl acetate).

-

Extraction and Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant for the presence of polyketide products by LC-MS.

Regulatory Network of Phoslactomycin Biosynthesis

The production of phoslactomycins is tightly regulated at the transcriptional level. Two key regulators, PnR1 and PnR2, have been identified in S. platensis SAM-0654.[2]

-

PnR1: A member of the Streptomyces antibiotic regulatory protein (SARP) family.

-

PnR2: A member of the large ATP-binding regulators of the LuxR (LAL) family.

Gene inactivation and transcriptional analysis have revealed that both PnR1 and PnR2 are positive regulators of phoslactomycin biosynthesis. PnR2 appears to be a higher-level regulator that activates the expression of pnR1. Both regulators then act to switch on the transcription of the structural biosynthetic genes.

Caption: Regulatory cascade controlling phoslactomycin biosynthesis.

This technical guide provides a foundational understanding of the phoslactomycin biosynthetic pathway. The detailed information on the gene cluster, PKS architecture, quantitative data, and experimental protocols is intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of this pathway and to engineer the production of novel phoslactomycin analogs with improved therapeutic properties.

References

Identifying the Molecular Target of Phoslactomycin in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin (PLM), a natural product isolated from Streptomyces species, has garnered significant interest for its diverse biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] Understanding the precise molecular mechanism of such a compound is paramount for its development as a therapeutic agent and as a tool for chemical biology. This technical guide provides an in-depth overview of the experimental strategies and data that have identified the primary molecular target of Phoslactomycin within the cell. The central finding is the direct inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase. We detail the affinity-based proteomic methods used for target identification, present quantitative data on its inhibitory activity, and describe the specific binding interaction with the PP2A catalytic subunit (PP2Ac).

The Molecular Target: Protein Phosphatase 2A (PP2A)

The primary molecular target of Phoslactomycin is the catalytic subunit of the serine/threonine-specific Protein Phosphatase 2A (PP2A).[1][2][3] Phoslactomycin acts as a potent and selective inhibitor of PP2A, thereby modulating numerous cellular signaling pathways involved in cell growth, division, and signal transduction.[1]

The specific interaction site has been pinpointed to a single amino acid residue on the PP2A catalytic subunit (PP2Ac). Phoslactomycin A (PLMA) directly binds to the Cysteine-269 (Cys-269) residue of PP2Ac, and this interaction is crucial for its potent inhibitory effect.[3]

Quantitative Analysis of PP2A Inhibition

The inhibitory potency of Phoslactomycin has been quantified using in vitro phosphatase activity assays. While Phoslactomycins are recognized as selective PP2A inhibitors, they are noted to be weaker than other well-known PP2A inhibitors like Fostriecin.

| Compound | Target | IC50 Value | Notes |

| Phoslactomycin F | PP2A | 4.7 µM | Demonstrates greater inhibition of PP2A compared to Protein Phosphatase 1 (PP1).[4] |

| Fostriecin | PP2A | 1.4 ± 0.3 nM | A highly potent inhibitor, shown for comparison.[5] |

| Cytostatin | PP2A | 29.0 ± 7.0 nM | A potent inhibitor, shown for comparison.[5] |

Experimental Protocols for Target Identification

The identification of PP2Ac as the direct target of Phoslactomycin was achieved through a multi-step chemical biology workflow. This involved synthesizing a chemical probe, using it to isolate binding partners from cell lysates, identifying the isolated proteins, and validating the interaction.

Experimental Workflow Overview

The logical flow of the target identification process is outlined below. It begins with the creation of a biotinylated Phoslactomycin probe and culminates in the functional validation of the target protein.

Protocol 1: Affinity Pull-Down using Biotinylated Phoslactomycin A

This protocol describes the use of a biotinylated Phoslactomycin A (PLMA-biotin) probe to isolate its binding partners from a cellular context.

Objective: To selectively capture proteins that directly bind to Phoslactomycin A from a complex cell lysate.

Materials:

-

PLMA-biotin probe

-

Human cell line (e.g., HeLa, Jurkat)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

-

Dounce homogenizer, microcentrifuge, magnetic rack

Methodology:

-

Cell Lysate Preparation:

-

Culture cells to ~80-90% confluency.

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication or Dounce homogenization on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

-

-

Affinity Pull-Down:

-

Equilibrate the streptavidin magnetic beads by washing them three times with Lysis Buffer.

-

Incubate the clarified cell lysate (e.g., 1-2 mg total protein) with the PLMA-biotin probe (concentration to be optimized, typically in the low micromolar range) for 2-4 hours at 4°C with gentle rotation.

-

Add the equilibrated streptavidin beads to the lysate-probe mixture and incubate for an additional 1 hour at 4°C.

-

Place the tube on a magnetic rack to capture the beads. Discard the supernatant.

-

Wash the beads five times with ice-cold Wash Buffer to remove non-specific binders.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the bound proteins.

-

Use the magnetic rack to pellet the beads and carefully collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and mass spectrometry.

-

Protocol 2: Protein Identification by Mass Spectrometry

Objective: To identify the proteins eluted from the affinity pull-down experiment.

Materials:

-

Eluted protein sample from Protocol 3.2

-

SDS-PAGE gel and running apparatus

-

Coomassie Brilliant Blue stain

-

Destaining solution

-

In-gel digestion kit (containing DTT, iodoacetamide, and sequencing-grade trypsin)

-

LC-MS/MS system (e.g., Orbitrap)

Methodology:

-

Gel Electrophoresis:

-

Run the eluted protein sample on a 1D SDS-PAGE gel.

-

Stain the gel with Coomassie Brilliant Blue to visualize protein bands.

-

-

In-Gel Digestion:

-

Excise the protein band(s) of interest from the gel.

-

Destain the gel pieces completely.

-

Reduce the proteins with DTT and then alkylate with iodoacetamide.

-

Digest the proteins overnight with trypsin at 37°C.

-

Extract the resulting peptides from the gel matrix.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search algorithm (e.g., Sequest, Mascot).

-

The search will identify peptides based on their mass-to-charge ratio and fragmentation pattern, leading to the identification of the parent protein (PP2Ac).

-

Protocol 3: In Vitro PP2A Activity Assay

Objective: To validate the inhibitory effect of Phoslactomycin on PP2A activity and to confirm the role of the Cys-269 residue.

Materials:

-

Recombinant human PP2Ac (Wild-Type and C269A mutant)

-

Phoslactomycin

-

Phosphorylated substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or a specific phosphopeptide)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well microplate and plate reader

Methodology:

-

Reaction Setup:

-

In a 96-well plate, prepare reaction mixtures containing Assay Buffer and the recombinant PP2A enzyme (either Wild-Type or C269A mutant).

-

Add varying concentrations of Phoslactomycin to the wells to generate a dose-response curve. Include a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.

-

-

Enzymatic Reaction:

-

Initiate the phosphatase reaction by adding the phosphorylated substrate (e.g., pNPP) to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

-

Detection and Analysis:

-

Stop the reaction (if necessary, depending on the substrate).

-

Measure the amount of dephosphorylated product. For pNPP, this is a yellow product (p-nitrophenol) measured by absorbance at 405 nm.

-

Calculate the percentage of inhibition for each Phoslactomycin concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Compare the IC50 values for the Wild-Type vs. the C269A mutant enzyme. A significant increase in the IC50 for the mutant would confirm that Cys-269 is critical for inhibition.

-

Mechanism of Action: Impact on Cellular Signaling

PP2A is a master regulator of numerous signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, which controls cell proliferation, differentiation, and survival. PP2A can dephosphorylate and inactivate key kinases in this pathway, such as MEK and ERK, thus acting as a tumor suppressor.[5]

By inhibiting PP2A, Phoslactomycin disrupts this negative regulation, leading to the sustained phosphorylation and activation of MAPK pathway components. This can result in downstream effects such as cell cycle arrest or apoptosis, contributing to its observed antitumor activity.

Conclusion

The identification of the PP2A catalytic subunit as the direct molecular target of Phoslactomycin provides a clear mechanistic basis for its biological effects. The methodologies described herein—combining chemical probe synthesis, affinity purification, mass spectrometry, and enzymatic validation—represent a robust and widely applicable strategy for target deconvolution in drug discovery. This knowledge enables the rational design of future Phoslactomycin analogs with improved potency and selectivity and solidifies the role of PP2A as a key therapeutic target in oncology and other disease areas.

References

- 1. Phoslactomycin B - Wikipedia [en.wikipedia.org]

- 2. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Total Synthesis of (+)-Phoslactomycin B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of (+)-Phoslactomycin B, a potent inhibitor of serine/threonine protein phosphatases. The synthesis, developed by Shibahara et al., employs a highly convergent and stereoselective strategy, making it a significant achievement in natural product synthesis. This application note is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Overview of the Synthetic Strategy

The total synthesis of (+)-Phoslactomycin B was accomplished in 26 steps with an overall yield of 1.3%.[1] The strategy is characterized by the sequential construction of key fragments followed by their strategic coupling. The key transformations include an asymmetric pentenylation to establish initial stereocenters, a Suzuki-Miyaura coupling to connect key fragments, a ring-closing metathesis to form the macrocyclic core, an asymmetric dihydroxylation to install a crucial diol, and a final Stille coupling to complete the side chain.[1][2]

The synthetic plan allows for flexibility, enabling the potential synthesis of other stereoisomers for further biological evaluation.[1][2]

Visualization of the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: High-level workflow for the asymmetric total synthesis of (+)-Phoslactomycin B.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in the synthesis of (+)-Phoslactomycin B.

Table 1: Synthesis of Key Fragments

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Asymmetric Pentenylation | Aldehyde Precursor | Homoallylic Alcohol | (R,R)-DIOP, In(OTf)3, Pentenyltributylstannane | 82 |

| Suzuki-Miyaura Coupling | Vinyl Iodide Fragment | Coupled Diene | Pd(PPh3)4, K2CO3, THF/H2O | 88 |

Table 2: Macrocyclization and Functionalization

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Ring-Closing Metathesis | Diene | Macrocyclic Lactone | Grubbs' 2nd Generation Catalyst, CH2Cl2, reflux | 85 |

| Asymmetric Dihydroxylation | Macrocyclic Lactone | Diol | AD-mix-β, MeSO2NH2, t-BuOH/H2O | 95 |

Table 3: Completion of the Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Stille Coupling | Iodoenone | Coupled Triene | Pd2(dba)3, P(fur)3, CuI, NMP | 81 |

| Deprotection | Protected PLM B | (+)-Phoslactomycin B | HF·Py, pyridine | 79 |

Detailed Experimental Protocols

The following are detailed protocols for the key transformations in the asymmetric total synthesis of (+)-Phoslactomycin B, based on the work of Shibahara et al.

Protocol 1: Asymmetric Pentenylation

This protocol describes the enantioselective addition of a pentenyl group to an aldehyde, establishing a key stereocenter.

Logical Diagram of Asymmetric Pentenylation

Caption: Experimental workflow for the asymmetric pentenylation step.

Procedure:

-

To a solution of the aldehyde (1.0 equiv) in dichloromethane (CH2Cl2) at -78 °C are added (R,R)-DIOP (0.1 equiv) and indium triflate (In(OTf)3) (0.1 equiv).

-

Pentenyltributylstannane (1.2 equiv) is added dropwise to the mixture.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) solution.

-

The aqueous layer is extracted with CH2Cl2 (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired homoallylic alcohol.

Protocol 2: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of a vinyl iodide with a boronic acid derivative.

Procedure:

-

A mixture of the vinyl iodide (1.0 equiv), the boronic acid derivative (1.5 equiv), and potassium carbonate (K2CO3) (3.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv) is added, and the mixture is heated to 70 °C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

-

Purification by flash column chromatography on silica gel provides the coupled product.

Protocol 3: Ring-Closing Metathesis (RCM)

This protocol describes the formation of the macrocyclic lactone using a ruthenium-based catalyst.

Procedure:

-

To a solution of the diene substrate (1.0 equiv) in degassed CH2Cl2 (0.002 M) is added Grubbs' 2nd generation catalyst (0.1 equiv).

-

The mixture is heated at reflux for 4 hours under an argon atmosphere.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel chromatography to yield the macrocyclic lactone.

Protocol 4: Sharpless Asymmetric Dihydroxylation

This protocol outlines the stereoselective formation of a diol from the macrocyclic alkene.

Procedure:

-

A mixture of AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (MeSO2NH2) (1.0 equiv) in a 1:1 mixture of tert-butanol and water is stirred at room temperature until the phases are clear.

-

The mixture is cooled to 0 °C, and the macrocyclic lactone (1.0 equiv) is added.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

Sodium sulfite (Na2SO3) (1.5 g per mmol of alkene) is added, and the mixture is stirred for an additional hour at room temperature.

-

The mixture is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with 2 N potassium hydroxide (KOH), water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated.

-

The crude product is purified by flash chromatography to give the diol.

Protocol 5: Stille Coupling

This protocol describes the final carbon-carbon bond formation to complete the backbone of (+)-Phoslactomycin B.

Procedure:

-

To a solution of the iodoenone (1.0 equiv) and the cyclohexyl stannane fragment (1.2 equiv) in N-methyl-2-pyrrolidone (NMP) is added tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 equiv), tri(2-furyl)phosphine (P(fur)3) (0.4 equiv), and copper(I) iodide (CuI) (1.0 equiv).

-

The mixture is stirred at room temperature for 12 hours.

-

The reaction is diluted with diethyl ether and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated.

-

Purification of the residue by column chromatography furnishes the coupled product.

Conclusion

The asymmetric total synthesis of (+)-Phoslactomycin B by Shibahara and coworkers represents a landmark achievement in the field of natural product synthesis. The strategic use of modern synthetic methodologies allows for the efficient and highly stereocontrolled construction of this complex and biologically significant molecule. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers aiming to synthesize (+)-Phoslactomycin B and its analogues for further investigation into their therapeutic potential.

References

Application Notes and Protocols: Phoslactomycin B Production and Purification from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin B (PLM-B) is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A), a key regulator of numerous cellular processes.[1] This property makes PLM-B a valuable research tool and a potential therapeutic agent, particularly in oncology and virology.[2] This document provides detailed protocols for the production of this compound from Streptomyces species, its subsequent purification, and a method for assessing its biological activity. The protocols are based on established methodologies for the cultivation of Streptomyces and the purification of polyketide natural products.

Production of this compound

This compound is a polyketide natural product synthesized by a Type I polyketide synthase (PKS) in several Streptomyces species, including Streptomyces sp. HK-803 and Streptomyces platensis.[1][3] Production can be significantly enhanced through genetic engineering of the biosynthetic gene cluster. Specifically, the targeted knockout of the plmS2 gene in Streptomyces sp. HK-803 has been shown to selectively increase the titer of this compound by up to six-fold compared to the wild-type strain.[2]

Recommended Strain

A genetically modified strain of Streptomyces sp. HK-803 with a deleted plmS2 gene is recommended for the selective overproduction of this compound.[2]

Culture Media and Conditions

Optimal production of secondary metabolites in Streptomyces is highly dependent on the composition of the culture medium and physical parameters. The following table summarizes recommended media for seed and production cultures.

Table 1: Culture Media Composition

| Component | Seed Culture Medium (YEME) | Production Medium (Modified ISP2) |

| Yeast Extract | 3.0 g/L | 4.0 g/L |

| Bacto-Peptone | 5.0 g/L | - |

| Malt Extract | 3.0 g/L | 10.0 g/L |

| Glucose | 10.0 g/L | 10.0 g/L |

| Soyabean Meal | - | 10.0 g/L |

| Sucrose | 170.0 g/L | - |

| NaCl | - | 10.0 g/L |

| K₂HPO₄ | - | 2.0 g/L |

| MgSO₄·7H₂O | - | 1.0 g/L |

| CaCO₃ | - | 1.0 g/L |

| pH | 7.2 | 7.0 - 7.5 |

Sources: General protocols for Streptomyces cultivation.[4][5]

Table 2: Fermentation Parameters

| Parameter | Seed Culture | Production Culture |

| Temperature | 28-30°C | 28-30°C |

| Agitation | 200-250 rpm | 180-220 rpm |

| Incubation Time | 48-72 hours | 7-9 days |

| Inoculum Size | 5% (v/v) | 5-10% (v/v) |

| Vessel | Baffled Erlenmeyer Flask | Bioreactor or Baffled Erlenmeyer Flask |

Sources: General protocols for Streptomyces fermentation.[4][6]

Protocol for Fermentation

-

Seed Culture Preparation: Inoculate a single colony or a spore suspension of Streptomyces sp. HK-803 (ΔplmS2) into a 250 mL baffled flask containing 50 mL of YEME medium. Incubate at 28-30°C with shaking at 250 rpm for 48-72 hours until a dense mycelial culture is obtained.[4]

-

Production Culture Inoculation: Transfer the seed culture (5-10% v/v) to the production medium. For laboratory scale, use 1 L baffled flasks containing 200 mL of medium. For larger scale, use a sterilized bioreactor with controlled pH and dissolved oxygen.

-

Fermentation: Incubate the production culture at 28-30°C with agitation for 7-9 days. Monitor the production of this compound by taking periodic samples and analyzing them by HPLC.

-

Harvesting: After the incubation period, harvest the culture broth for extraction.

Purification of this compound

The purification of this compound involves the separation of the compound from the culture broth and mycelia, followed by a series of chromatographic steps.

Extraction

-

Separation of Mycelia: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the mycelia. Decant the supernatant, which contains the secreted this compound.[7]

-

Solvent Extraction: Adjust the pH of the supernatant to 7.0. Extract the supernatant three times with an equal volume of ethyl acetate or n-butanol.[5][7] Pool the organic phases.

-

Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

-

Silica Gel Chromatography (Optional primary step):

-

Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Load the resuspended extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, a dichloromethane/methanol gradient.[8]

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the positive fractions and concentrate them.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the partially purified extract in the HPLC mobile phase.

-

Purify the this compound using a semi-preparative reverse-phase C18 column.[3][9]

-

A suitable mobile phase could be a gradient of acetonitrile in water (containing 0.1% formic acid to improve peak shape).

-

Monitor the elution profile at a suitable wavelength (e.g., 220-260 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain this compound as a solid.

-

Table 3: Summary of Purification Steps and Expected Yield

| Step | Method | Key Parameters | Expected Outcome |

| Harvesting | Centrifugation | 8,000-10,000 x g, 20 min | Separation of supernatant and mycelia |

| Extraction | Liquid-Liquid Extraction | Supernatant extracted with ethyl acetate | Crude extract containing this compound |

| Primary Purification | Silica Gel Chromatography | Dichloromethane/Methanol gradient | Partially purified this compound fractions |

| Final Purification | Semi-preparative HPLC | Reverse-phase C18 column, Acetonitrile/Water gradient | >95% pure this compound |

| Yield | - | Genetically engineered S. sp. HK-803 (ΔplmS2) | 6-fold higher titer than wild-type |

Source: Information compiled from various sources on polyketide purification.[2][3][5][9]

Biological Activity Assay

The biological activity of the purified this compound can be confirmed by its ability to inhibit Protein Phosphatase 2A (PP2A). A colorimetric assay using p-nitrophenylphosphate (pNPP) as a substrate is a common method.[10][11]

Protocol for PP2A Inhibition Assay

-

Prepare Reagents:

-

Assay Buffer: (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, pH 7.0).

-

Substrate Solution: 19 mM p-nitrophenylphosphate (pNPP) in assay buffer.

-

Enzyme Solution: Recombinant human PP2A at a suitable concentration (e.g., 0.65 units/mL) in assay buffer.

-

This compound solutions: Prepare serial dilutions of the purified compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of either assay buffer (blank), a known PP2A inhibitor like Okadaic acid (positive control), or the this compound test solutions.

-

Add 100 µL of the substrate solution to each well.

-

Initiate the reaction by adding 100 µL of the enzyme solution to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Measure the absorbance at 405 nm. The yellow color produced is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

This compound Biosynthetic Pathway

Caption: Biosynthesis of this compound via Type I PKS.

Experimental Workflow for Production and Purification

Caption: Workflow for this compound production and purification.

Stability and Storage

This compound exhibits pH-dependent stability, with the greatest stability observed at pH 6.63. It undergoes decomposition under both acidic and basic conditions. For long-term storage, it is recommended to keep the purified compound as a lyophilized powder at -20°C or below. Solutions should be prepared fresh in a buffer at or near pH 6.6.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. ejbps.com [ejbps.com]

- 7. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 8. Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]

- 10. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Yield Fermentation of Phoslactomycin B using Engineered Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin B (PLB) is a potent and selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme in cellular signal transduction pathways.[1][2][3] Its potential as an anti-tumor and anti-viral agent has driven research into improving its production, which is naturally hampered by low titers and the presence of multiple, less active analogs in fermentation broths of the wild-type producing organism, Streptomyces sp. HK-803.[1][2] This document provides detailed application notes and protocols for the high-yield, selective fermentation of this compound through strain engineering, based on published research. The core strategy involves the targeted inactivation of a specific gene in the PLB biosynthetic cluster, leading to a significant increase in the production of the desired PLB analog.

Data Presentation: Enhanced this compound Production in Engineered Strain

The targeted genetic modification of Streptomyces sp. HK-803 has been shown to dramatically increase the selective production of this compound. The key engineering strategy involves the inactivation of the plmS2 gene, which is responsible for the hydroxylation of PLB into other phoslactomycin analogs.[1][2] This results in the accumulation of PLB.

| Strain | Genetic Modification | Key Outcome | This compound Titer (Relative) | This compound Titer (Hypothetical, mg/L) | Other Phoslactomycins | Reference |

| Streptomyces sp. HK-803 (Wild-Type) | None | Baseline production | 1x | 10 | Present | [1][2] |

| Streptomyces sp. HK-803 ΔplmS2 | Inactivation of plmS2 gene | Selective PLB production | 6x | 60 | Significantly Reduced/Absent | [1][2] |

Note: The absolute titers for the wild-type and engineered strains are not explicitly stated in the primary literature. The "6-fold higher titer" is a reported relative increase.[1][2] The hypothetical titers are provided for illustrative purposes to represent this fold-change.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway and Engineering Strategy

The biosynthesis of this compound in Streptomyces sp. HK-803 is governed by a Type I polyketide synthase (PKS) gene cluster. The pathway begins with a cyclohexanecarboxylic acid (CHC) starter unit and involves seven extension modules to generate the polyketide backbone. The inactivation of the plmS2 gene, which encodes a hydroxylase, prevents the conversion of this compound into other analogs.

Caption: this compound biosynthesis and the effect of plmS2 inactivation.

Experimental Workflow for Generating the High-Yielding Strain

The generation of the plmS2 knockout strain is achieved through a multi-step process involving the construction of a gene replacement cassette, transformation into E. coli for mobilization, and subsequent conjugation into Streptomyces sp. HK-803. This PCR-targeting method allows for precise and efficient gene replacement.

Caption: Workflow for creating the plmS2 knockout strain of S. sp. HK-803.

Experimental Protocols

Protocol 1: Generation of the Streptomyces sp. HK-803 ΔplmS2 Mutant

This protocol describes the generation of an in-frame deletion of the plmS2 gene using PCR-targeting-based gene replacement.

Materials:

-

Streptomyces sp. HK-803

-

E. coli ET12567 containing pUZ8002

-

Gene replacement vector (e.g., pKC1139)

-

Apramycin, Kanamycin, Nalidixic acid, and other relevant antibiotics

-

Oligonucleotide primers for amplifying plmS2 flanking regions and resistance cassette

-

High-fidelity DNA polymerase

-

Restriction enzymes and T4 DNA ligase

-

Standard media for E. coli (LB) and Streptomyces (ISP2, R2YE)

Procedure:

-

Construct the Gene Replacement Cassette:

-

Amplify a ~1.5 kb upstream and a ~1.5 kb downstream region flanking the plmS2 gene from Streptomyces sp. HK-803 genomic DNA using high-fidelity PCR.

-

Amplify an apramycin resistance cassette (e.g., from pIJ773) flanked by FRT sites.

-

Clone the upstream flank, the resistance cassette, and the downstream flank sequentially into a suitable vector that cannot replicate in Streptomyces (e.g., pKC1139). This vector should carry a selectable marker for E. coli (e.g., ampicillin resistance) and an origin of transfer (oriT).

-

-

Transformation into E. coli :

-

Transform the constructed gene replacement vector into the methylation-deficient E. coli strain ET12567 containing the helper plasmid pUZ8002.

-

Select for transformants on LB agar containing ampicillin, kanamycin, and chloramphenicol.

-

-

Conjugation into Streptomyces sp. HK-803:

-

Grow the E. coli donor strain to mid-log phase in LB with appropriate antibiotics.

-

Prepare a spore suspension or mycelial fragments of Streptomyces sp. HK-803.

-

Mix the donor E. coli and recipient Streptomyces sp. HK-803 on a suitable agar medium (e.g., ISP2) and incubate for 16-20 hours.

-

Overlay the plates with nalidixic acid (to select against E. coli) and apramycin (to select for Streptomyces exconjugants that have integrated the vector).

-

-

Selection for Double Crossover Mutants:

-

Subculture the apramycin-resistant colonies on a non-selective medium to allow for the second crossover event (excision of the vector).

-

Replica-plate the colonies onto media with and without the vector-associated antibiotic resistance marker.

-

Select colonies that are apramycin-resistant but sensitive to the vector's antibiotic, indicating a double crossover has occurred.

-

-

Verification of the ΔplmS2 Mutant:

-

Confirm the deletion of the plmS2 gene in the selected colonies by PCR using primers that anneal outside the flanking regions used for the knockout construct. The PCR product from the mutant should be smaller than that from the wild-type.

-

Further verify the gene deletion by Southern blotting or DNA sequencing.

-

Protocol 2: Fermentation of the Engineered Streptomyces sp. HK-803 ΔplmS2 Strain

This is a general protocol for the fermentation of the engineered strain to produce this compound. Optimization of media components and fermentation parameters may be required for maximal yield.

Materials:

-

Streptomyces sp. HK-803 ΔplmS2 seed culture

-

Seed medium (e.g., ISP2 broth)

-

Production medium (a representative medium is provided below)

-

Shake flasks or fermenter

Seed Culture Preparation:

-

Inoculate a loopful of spores or mycelia of Streptomyces sp. HK-803 ΔplmS2 into 50 mL of seed medium in a 250 mL baffled flask.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

Production Fermentation:

-

Inoculation: Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.

-

Production Medium Example:

-

Soluble Starch: 20 g/L

-

Glucose: 10 g/L

-

Yeast Extract: 5 g/L

-

Soybean Meal: 5 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

CaCO₃: 2 g/L

-

Trace elements solution: 1 mL/L

-

Adjust pH to 7.0-7.2 before sterilization.

-

-

Fermentation Conditions:

-

Temperature: 28-30°C

-

pH: Maintain between 6.5 and 7.5. This compound is most stable around pH 6.6.[3]

-

Agitation: 200-250 rpm in shake flasks; for fermenters, maintain dissolved oxygen above 20%.

-

Aeration (for fermenters): 0.5-1.5 vvm (volume of air per volume of medium per minute).

-

Fermentation Time: 7-10 days.

-

Monitoring the Fermentation:

-

Monitor cell growth (e.g., by measuring dry cell weight).

-

Monitor pH and adjust as necessary.

-

Monitor glucose or other carbon source consumption.

-

Take samples periodically for this compound analysis by HPLC.

Protocol 3: Downstream Processing for this compound Extraction and Purification